molecular formula C12H10BrN B8440789 5-Bromo-7-methyl-6-vinylquinoline

5-Bromo-7-methyl-6-vinylquinoline

Cat. No.: B8440789
M. Wt: 248.12 g/mol
InChI Key: QQBSGGRJPJRNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-methyl-6-vinylquinoline is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

5-bromo-6-ethenyl-7-methylquinoline

InChI

InChI=1S/C12H10BrN/c1-3-9-8(2)7-11-10(12(9)13)5-4-6-14-11/h3-7H,1H2,2H3

InChI Key

QQBSGGRJPJRNMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1C=C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-7-methylquinolin-6-yl trifluoromethanesulfonate (230 mg, 0.62 mmol), tributyl(vinyl)stannane (200 μL, 0.68 mmol), lithium chloride (78 mg, 1.86 mmol) and PdCl2(PPh3)2 (43 mg) in DMF (10 mL) was heated at 80° C. for 16 hours, and then the volatile component was removed in vacuo. The residue was dissolved in ethyl acetate (100 mL), washed with NaHCO3 solution, water and brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (hexanes/EtOAc) to provide 5-bromo-7-methyl-6-vinylquinoline (120 mg). LCMS-ESI+ (m/z): 248.2, 250.2 (M+H)+.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
43 mg
Type
catalyst
Reaction Step One

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